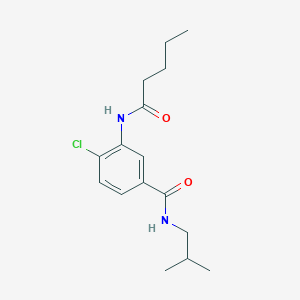![molecular formula C19H21ClN2O3 B308992 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B308992.png)
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, which can lead to chromatin condensation and gene silencing. Inhibition of HDACs can lead to increased acetylation of histones, resulting in a more open chromatin structure and increased gene expression. CI-994 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
作用机制
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide inhibits HDAC enzymes by binding to the active site and preventing the removal of acetyl groups from histones. This leads to increased acetylation of histones, resulting in a more open chromatin structure and increased gene expression. 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to inhibit multiple classes of HDAC enzymes, including class I, II, and IV.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have other biochemical and physiological effects. It has been shown to induce cellular differentiation and inhibit angiogenesis, which is the formation of new blood vessels that can supply tumors with nutrients. It has also been shown to have anti-inflammatory effects and to modulate immune function.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide in lab experiments is its broad-spectrum inhibition of HDAC enzymes. This allows for the study of multiple HDAC targets and the effects of HDAC inhibition on gene expression. However, one limitation is that HDAC inhibitors can have off-target effects, which can complicate the interpretation of results. Additionally, the optimal concentration of 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide for a given experiment may vary depending on the cell type and experimental conditions.
未来方向
There are several potential future directions for research on 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide and HDAC inhibitors. One area of interest is the development of more selective HDAC inhibitors that target specific HDAC isoforms. This could lead to improved therapeutic efficacy and reduced off-target effects. Another area of interest is the combination of HDAC inhibitors with other anticancer agents, such as immunotherapies or targeted therapies. Finally, there is interest in exploring the potential therapeutic applications of HDAC inhibitors in neurodegenerative diseases and other conditions beyond cancer.
合成方法
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide can be synthesized using a multistep process starting from 4-chloro-3-nitrobenzoic acid. The nitro group is reduced to an amine, which is then coupled with 3-methoxybenzoyl chloride to form the benzamide intermediate. The final step involves coupling the benzamide intermediate with isobutyl isocyanate to form the desired compound.
科学研究应用
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to enhance the activity of other anticancer agents, such as radiation and chemotherapy.
属性
产品名称 |
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide |
|---|---|
分子式 |
C19H21ClN2O3 |
分子量 |
360.8 g/mol |
IUPAC 名称 |
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-12(2)11-21-18(23)14-7-8-16(20)17(10-14)22-19(24)13-5-4-6-15(9-13)25-3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
InChI 键 |
XWKWUTSIUHZWFT-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
规范 SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
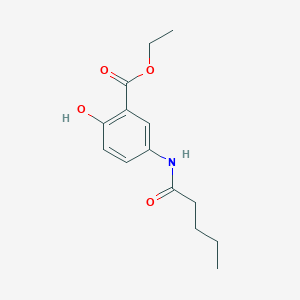
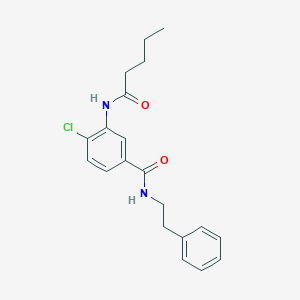

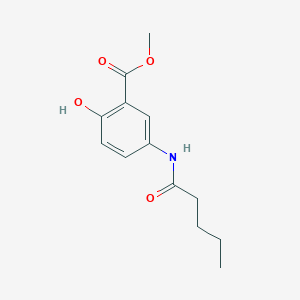
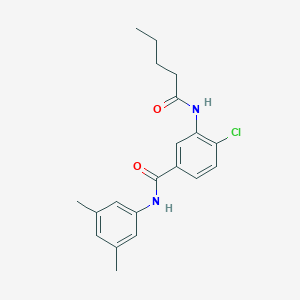
![N-[2-chloro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B308925.png)

